molecular formula C55H87NO14 B1682062 Umirolimus CAS No. 851536-75-9

Umirolimus

Cat. No. B1682062
M. Wt: 986.3 g/mol
InChI Key: YYSFXUWWPNHNAZ-PKJQJFMNSA-N
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Description

Umirolimus, also known as Biolimus, is an immunosuppressant, a macrocyclic lactone, and a highly lipophilic derivative of sirolimus . It is proprietary to Biosensors International, which uses it in its own drug-eluting stents . Umirolimus inhibits T cell and smooth muscle cell proliferation .


Molecular Structure Analysis

Umirolimus has a molecular formula of C55H87NO14 and an average mass of 986.278 Da . It has 15 defined stereocenters .


Physical And Chemical Properties Analysis

Umirolimus has a molecular formula of C55H87NO14, an average mass of 986.278 Da, and a mono-isotopic mass of 985.612671 Da . It has 15 defined stereocenters .

Scientific Research Applications

1. Use in Polymer-Free Drug-Coated Coronary Stents

Umirolimus, also known as biolimus A9, is a highly lipophilic sirolimus analogue used in polymer-free drug-coated stents for patients undergoing percutaneous coronary intervention (PCI). In patients at high risk for bleeding, these stents, which release umirolimus into the vessel wall over a month, have shown superior safety and efficacy compared to bare-metal stents. The primary endpoints in studies included cardiac death, myocardial infarction, or stent thrombosis, and the stents were associated with reduced need for target-lesion revascularization (Urban et al., 2015).

2. Comparison with Everolimus in Peripheral Artery Disease Treatment

In the treatment of infra-inguinal arterial disease, biolimus (umirolimus) and everolimus, both used in drug-eluting stents (DES), have been compared. A study investigating patients treated with biolimus-eluting stents (BES) and everolimus-eluting stents (EES) showed that EES might be superior to BES in terms of risk of revascularization and composite endpoints, suggesting the potential effectiveness of everolimus over umirolimus in this application (Giordano et al., 2017).

Future Directions

While specific future directions for Umirolimus are not detailed in the search results, it’s known that new generations of drug-eluting stents (DES) are being designed to overcome the limitations of first-generation DES, which includes Umirolimus .

Relevant Papers One case report discusses a 51-year-old man who developed coronary artery aneurysms following the placement of a Umirolimus-eluting stent . Another source mentions Umirolimus as a research topic with over seven publications .

properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/b15-13+,18-14+,35-19+,39-29+/t34-,36-,37-,38-,40-,41+,42+,43+,45-,46+,47+,48-,50-,51+,55-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSFXUWWPNHNAZ-PKJQJFMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCO[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Umirolimus

CAS RN

851536-75-9
Record name Biolimus A9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851536-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umirolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851536759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umirolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UMIROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36PGF65JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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